molecular formula C18H22ClNO B3022869 4-(4-Methoxyphenyl)-4-phenylpiperidine hydrochloride CAS No. 1170596-97-0

4-(4-Methoxyphenyl)-4-phenylpiperidine hydrochloride

Cat. No.: B3022869
CAS No.: 1170596-97-0
M. Wt: 303.8 g/mol
InChI Key: MGWUZDMSYPMJOA-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-4-phenylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a methoxyphenyl group and a phenyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-4-phenylpiperidine hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with phenylmagnesium bromide to form 4-methoxyphenylphenylmethanol. This intermediate is then subjected to cyclization with piperidine under acidic conditions to yield the desired piperidine derivative. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The key steps include the preparation of intermediates, cyclization, and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-4-phenylpiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methoxyphenyl)-4-phenylpiperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-4-phenylpiperidine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on the central nervous system by modulating neurotransmitter activity. The compound may bind to receptors or inhibit enzymes involved in neurotransmitter synthesis and degradation, thereby affecting neuronal signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-4-phenylpiperidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and phenyl groups on the piperidine ring enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(4-methoxyphenyl)-4-phenylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO.ClH/c1-20-17-9-7-16(8-10-17)18(11-13-19-14-12-18)15-5-3-2-4-6-15;/h2-10,19H,11-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWUZDMSYPMJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCNCC2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589984
Record name 4-(4-Methoxyphenyl)-4-phenylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170596-97-0
Record name 4-(4-Methoxyphenyl)-4-phenylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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